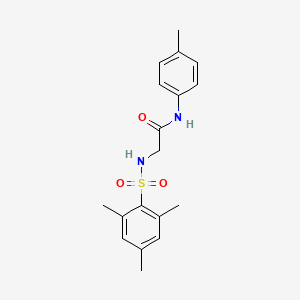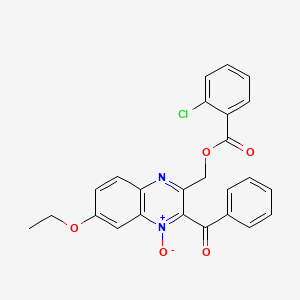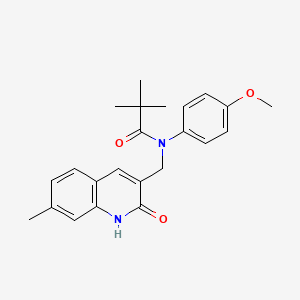
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as Pivaloyloxymethyl quinoline (PMQ), is a novel chemical compound that has recently gained attention in scientific research. PMQ belongs to the class of quinoline derivatives and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of PMQ is not fully understood. However, it has been suggested that PMQ exerts its therapeutic effects by inhibiting the activity of various enzymes such as acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. PMQ has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
PMQ has been shown to exhibit antioxidant activity by reducing the level of reactive oxygen species and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been reported to reduce the level of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PMQ has also been shown to reduce the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
PMQ has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also shown low toxicity in in vitro and in vivo studies. However, PMQ has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. PMQ also requires further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for PMQ research. Firstly, more studies are needed to determine its mechanism of action and therapeutic potential in various diseases. Secondly, PMQ's pharmacokinetics and pharmacodynamics need to be studied to determine its safety and efficacy in humans. Thirdly, PMQ's potential as a drug delivery system needs to be explored. Lastly, PMQ's potential as a diagnostic tool needs to be investigated.
Conclusion:
In conclusion, PMQ is a novel chemical compound that has shown promising results in various biological assays. It has potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. PMQ's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further studied to determine its therapeutic potential.
Synthesemethoden
PMQ can be synthesized by the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is then purified by column chromatography to obtain pure PMQ.
Wissenschaftliche Forschungsanwendungen
PMQ has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities in in vitro and in vivo studies. PMQ has also shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-7-16-13-17(21(26)24-20(16)12-15)14-25(22(27)23(2,3)4)18-8-10-19(28-5)11-9-18/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHFXXWIPMAQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

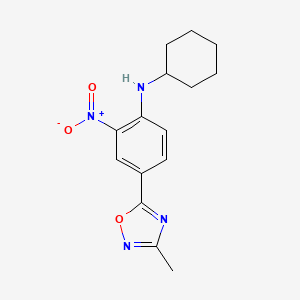



![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
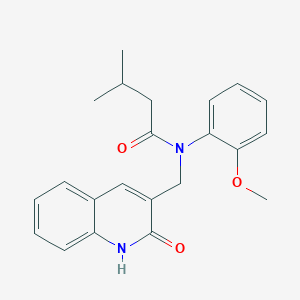
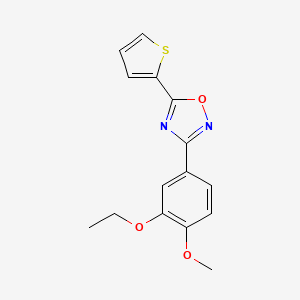
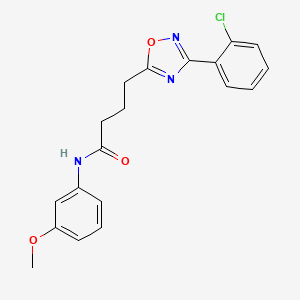
![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
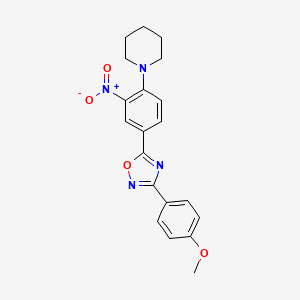
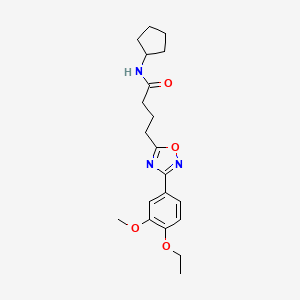
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
